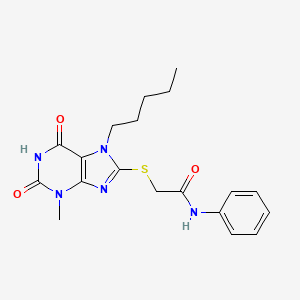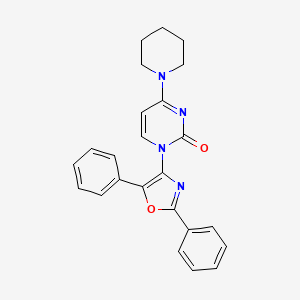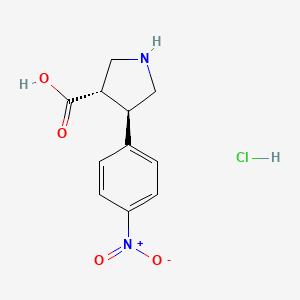
2-(4-Piridinil)quinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pyridinyl)quinoline is a heterocyclic aromatic compound that consists of a quinoline ring fused with a pyridine ring at the 4-position
Aplicaciones Científicas De Investigación
2-(4-Pyridinyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they likely interact with multiple targets .
Mode of Action
Quinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . This suggests that 2-(4-Pyridinyl)quinoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of bioactivities exhibited by quinoline derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico studies on related quinolinyl-pyrazoles have suggested favorable adme profiling .
Result of Action
Quinoline derivatives have been reported to exhibit potent anticancer properties . For example, 4-methyl-2-(3-pyridinyl)quinoline has shown low unspecific cytotoxicity and high selectivity for PC3 cells, suggesting potential as an antitumor drug against prostate carcinoma .
Action Environment
The broad application of suzuki–miyaura coupling, a method often used in the synthesis of quinoline derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridinyl)quinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzylpyridine with an appropriate aldehyde or ketone under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline .
Industrial Production Methods: In industrial settings, the synthesis of 2-(4-Pyridinyl)quinoline often employs scalable and cost-effective methods. These may include high-yield cyclization reactions using readily available starting materials and efficient catalysts. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the sustainability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Pyridinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine, palladium catalysts for cross-coupling reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar structure but without the pyridine ring.
Quinolone: A derivative with a carbonyl group at the 4-position, widely used as antibiotics.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness: 2-(4-Pyridinyl)quinoline is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable scaffold in medicinal chemistry .
Propiedades
IUPAC Name |
2-pyridin-4-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-13-11(3-1)5-6-14(16-13)12-7-9-15-10-8-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDMTKZWKXFJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2523703.png)


![Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2523707.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2523711.png)
![2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide](/img/structure/B2523712.png)




